3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one
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Overview
Description
3-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one is a fluorinated organic compound with the molecular formula C11H11FO It is a derivative of benzoannulene, characterized by the presence of a fluorine atom at the 3-position and a ketone group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one typically involves the fluorination of a suitable precursor, followed by cyclization and oxidation steps. One common method includes the following steps:
Fluorination: Introduction of a fluorine atom to the precursor molecule using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: Formation of the benzoannulene ring system through intramolecular cyclization reactions, often catalyzed by Lewis acids like aluminum chloride (AlCl3).
Oxidation: Conversion of the intermediate to the ketone form using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of 3-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The ketone group can form hydrogen bonds with active site residues, modulating the activity of target proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine : Similar structure but with an amine group instead of a ketone.
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : Lacks the fluorine atom, affecting its chemical and biological properties.
- 3-Hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one : Contains a hydroxyl group instead of a fluorine atom.
Uniqueness
3-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one is unique due to the presence of both a fluorine atom and a ketone group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the ketone group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
3-fluoro-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAHKHIMNNGHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2=C(C1)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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